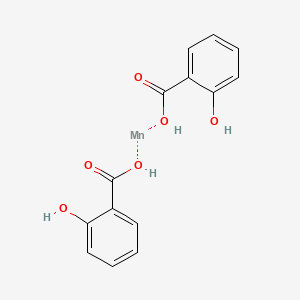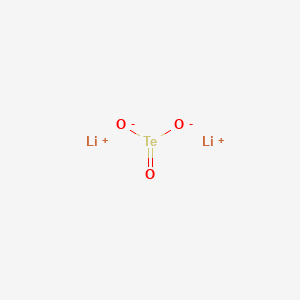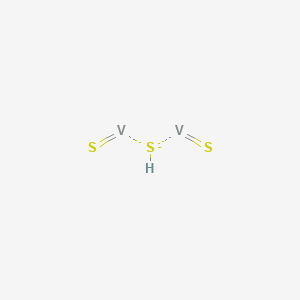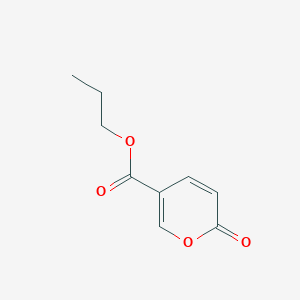![molecular formula C28H38O19 B13813864 [(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octaacetyl-beta-maltose is a chemical compound formed by acetylating all eight hydroxyl groups of the maltose molecule. It is a white crystalline powder that is soluble in water . The compound is commonly used as a food additive, specifically as a flavor enhancer and sweetener .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octaacetyl-beta-maltose can be synthesized from β-D-Glucopyranose, 4-O-(triphenylmethyl)-, tetraacetate and β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-cyanate . The reaction involves the use of triphenylmethyl perchlorate in dichloromethane at ambient temperature for 2 hours .
Industrial Production Methods: While specific industrial production methods for octaacetyl-beta-maltose are not extensively documented, the compound is typically produced through chemical synthesis in controlled laboratory environments. The process involves precise reaction conditions to ensure the complete acetylation of the maltose molecule.
Analyse Chemischer Reaktionen
Types of Reactions: Octaacetyl-beta-maltose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous solutions to break down the compound into its constituent sugars.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Involves the replacement of acetyl groups with other functional groups using reagents like sodium hydroxide or hydrochloric acid.
Major Products: The major products formed from these reactions include maltose, glucose, and various acetylated derivatives .
Wissenschaftliche Forschungsanwendungen
Octaacetyl-beta-maltose has several scientific research applications:
Wirkmechanismus
The mechanism of action of octaacetyl-beta-maltose involves the hydrolysis of its acetyl groups to release maltose. This process is catalyzed by enzymes such as β-amylase, which cleaves the α-1,4-glucosidic linkages in the compound . The released maltose can then be further metabolized by other enzymes to produce glucose, which is utilized in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Maltose: A disaccharide composed of two glucose units linked by an α-1,4-glycosidic bond.
Maltose Octaacetate: Similar to octaacetyl-beta-maltose but with different acetylation patterns.
β-D-Glucopyranose Tetraacetate: Another acetylated sugar derivative with fewer acetyl groups compared to octaacetyl-beta-maltose.
Uniqueness: Octaacetyl-beta-maltose is unique due to its complete acetylation, which imparts specific chemical properties such as increased solubility and stability. This makes it particularly useful in applications requiring precise control over the release of maltose and other sugars .
Eigenschaften
Molekularformel |
C28H38O19 |
|---|---|
Molekulargewicht |
678.6 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C28H38O19/c1-11(31)24(20(10-30)42-23(41)22(40)25(24,12(2)32)43-16(6)36)47-28(15(5)35)27(14(4)34,45-18(8)38)26(13(3)33,44-17(7)37)21(39)19(9-29)46-28/h19-23,29-30,39-41H,9-10H2,1-8H3/t19-,20-,21-,22+,23+,24-,25-,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
XBTMNVKLBZDUGM-NEFIXGDUSA-N |
Isomerische SMILES |
CC(=O)[C@]1([C@H](O[C@@H]([C@@H]([C@@]1(C(=O)C)OC(=O)C)O)O)CO)O[C@@]2([C@]([C@@]([C@@H]([C@H](O2)CO)O)(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)C(=O)C |
Kanonische SMILES |
CC(=O)C1(C(OC(C(C1(C(=O)C)OC(=O)C)O)O)CO)OC2(C(C(C(C(O2)CO)O)(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)





![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)


![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)

![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
